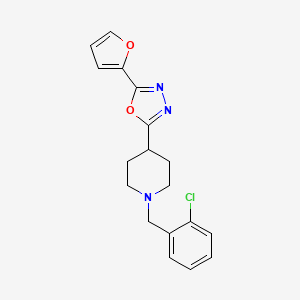

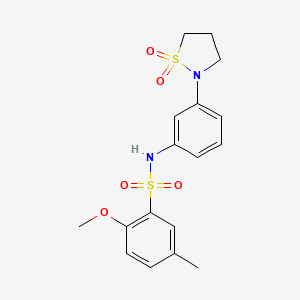

2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic approach has been reported . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用

Antimicrobial Activities

- A study by Başoğlu et al. (2013) described the design, synthesis, and antimicrobial activities of azole derivatives, including 1,3,4-oxadiazole, starting from furan-2-carbohydrazide. Some synthesized compounds displayed activity against tested microorganisms (Başoğlu et al., 2013).

- Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring and found them to exhibit strong antimicrobial activity. A structure–activity study was performed to understand the antimicrobial effect of these compounds (Krolenko et al., 2016).

Anticancer and Antiangiogenic Effects

- Chandrappa et al. (2010) investigated the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives against a transplantable mouse tumor. The study demonstrated that these compounds reduced tumor volume and cell number, increasing the life span of tumor-bearing mice. They also manifested strong antiangiogenic effects, inhibiting tumor-induced endothelial proliferation (Chandrappa et al., 2010).

Synthesis and Characterization

- Abbasi et al. (2018) detailed the hemolytic profile of novel tri-heterocyclic benzamides, emphasizing the synthesis of compounds containing the oxadiazole core due to its diverse biological activities. This research highlighted methods used for assembling compounds with this heterocyclic core, indicating its importance in pharmaceutical chemistry (Abbasi et al., 2018).

- Siwach and Verma (2020) provided an overview of the therapeutic potential of oxadiazole or furadiazole containing compounds. They discussed the biological activities associated with derivatives of the oxadiazole nucleus, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. The review summarized pharmacological activities and synthetic routes for these compounds (Siwach & Verma, 2020).

将来の方向性

While specific future directions for this compound were not found, it’s worth noting that organoboron compounds are highly valuable building blocks in organic synthesis . The increased stability of boronic esters rises new challenges, considering the removal of the boron moiety at the end of a sequence if required . This area could be a potential direction for future research.

特性

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c19-15-5-2-1-4-14(15)12-22-9-7-13(8-10-22)17-20-21-18(24-17)16-6-3-11-23-16/h1-6,11,13H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWQLIWYDWKWSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2753080.png)

![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2753082.png)

![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753088.png)

![N-(4-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2753089.png)

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2753090.png)

![N-(3-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2753091.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2753094.png)

![N-([2,2'-bifuran]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2753100.png)